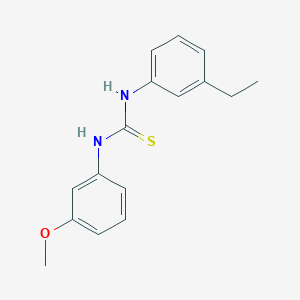AMINO}ACETAMIDE](/img/structure/B4287065.png)
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Übersicht
Beschreibung
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a pyrazolylmethyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic conditions.
Substitution reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves the coupling of the pyrazolylmethyl group with the chloro-methoxyphenyl group using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide
- N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(1H-pyrazol-4-yl)methylglycinamide
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring or the phenyl ring can significantly alter the compound’s properties.
- Reactivity: Variations in the substituents can affect the compound’s reactivity towards different chemical reactions.
- Biological Activity: Changes in the molecular structure can lead to differences in biological activity, such as binding affinity to targets or therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-5-22-12(2)13(9-19-22)10-21(3)11-17(23)20-15-8-14(18)6-7-16(15)24-4/h6-9H,5,10-11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJAKGRXOBDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


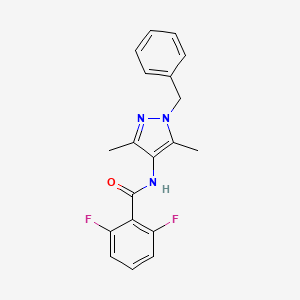
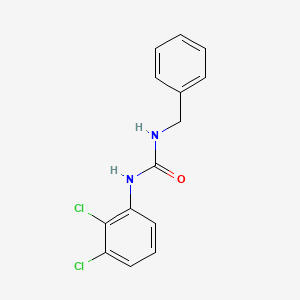
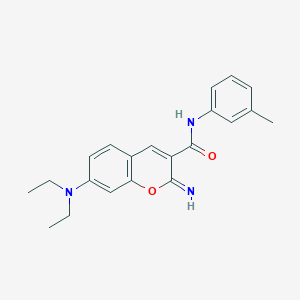
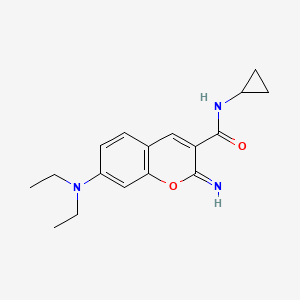
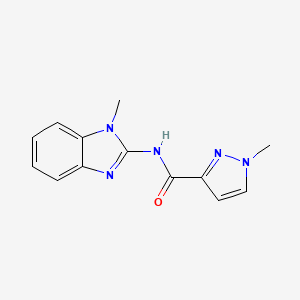

![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4287071.png)
![N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B4287076.png)
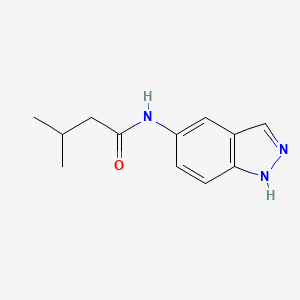
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
